molecular formula C20H25N5O6S B1679213 Pelitrexol CAS No. 446022-33-9

Pelitrexol

Katalognummer: B1679213
CAS-Nummer: 446022-33-9
Molekulargewicht: 463.5 g/mol
InChI-Schlüssel: QXOPTIPQEVJERB-JQWIXIFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pelitrexol ist ein niedermolekulares Medikament, das zur Klasse der organischen Verbindungen gehört, die als Glutaminsäure und Derivate bekannt sind. Es ist ein Inhibitor der Glycinamid-Ribonukleotid-Formyltransferase (GARFT), einem Enzym der Purinbiosynthese. This compound wurde in klinischen Studien zur Behandlung verschiedener Krebsarten eingesetzt, darunter Darmkrebs und nicht-kleinzelliger Lungenkrebs .

Herstellungsmethoden

This compound kann durch einen chemoenzymatischen Prozess synthetisiert werden. Die Synthese beinhaltet die enzymatische Differenzierung eines entfernten Stereozentrums im Tetrahydropterin-Molekül von der terminalen Carbonylgruppe. Die Einführung eines Oxalsäureesters neben dem Stereozentrum erhöht die Enantioselektivität des Enzyms für die Hydrolyse am terminalen Ester, wodurch die gewünschte S-Säure mit hoher optischer Reinheit und Ausbeute entsteht . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber die chemoenzymatische Syntheseroute bietet einen skalierbaren Ansatz für seine Produktion.

Wissenschaftliche Forschungsanwendungen

Pelitrexol wurde ausgiebig auf seine potenziellen Anwendungen in der Krebsbehandlung untersucht. Es wurde in klinischen Studien zur Behandlung von metastasiertem Darmkrebs und nicht-kleinzelligem Lungenkrebs eingesetzt. This compound hemmt die Aktivität der Glycinamid-Ribonukleotid-Formyltransferase, die für die Purin-Nukleotid-Biosynthese essentiell ist. Diese Hemmung führt zu einer Reduktion des Purin-Nukleotid-Pools, der für die DNA-Synthese benötigt wird, wodurch die Zellproliferation gehemmt wird .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Glycinamid-Ribonukleotid-Formyltransferase, einem Schlüsselenzym im De-novo-Purinbiosyntheseweg. Diese Hemmung reduziert den Pool an Purin-Nukleotiden, der für die DNA-Synthese benötigt wird, was zu einer Hemmung der Zellproliferation führt. This compound hemmt auch das Mammalian Target of Rapamycin Complex 1 (mTORC1), indem es den Spiegel von GTP-gebundenem Rheb reduziert, einem obligatorischen Aktivator von mTORC1. Diese duale Hemmung der Purinbiosynthese und der mTORC1-Aktivität führt zu einer robusten Unterdrückung des Tumorwachstums .

Wirkmechanismus

Target of Action

Pelitrexol, also known as AG2037, is an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) . GARFT is a purine biosynthetic enzyme, playing a crucial role in the synthesis of purine nucleotides, which are essential components of DNA and RNA.

Mode of Action

It is known to inhibit mtorc1 by reducing the level of gtp-bound rheb , a mTORC1 obligate activator. This inhibition disrupts the normal functioning of the mTORC1 pathway, which plays a key role in cell growth, proliferation, and survival.

Biochemical Pathways

This compound affects the purine biosynthesis pathway by inhibiting the activity of GARFT . It also impacts the mTORC1 pathway, a central regulator of cell metabolism, growth, proliferation, and survival . The disruption of these pathways can lead to the inhibition of tumor growth and proliferation.

Result of Action

This compound has shown robust tumor growth suppression in preclinical models . By inhibiting key biochemical pathways, it disrupts the normal functioning of cancer cells, leading to their growth arrest and potentially inducing apoptosis.

Biochemische Analyse

Biochemical Properties

Pelitrexol plays a crucial role in biochemical reactions by inhibiting the activity of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine synthesis pathway . This inhibition reduces the pool of purine nucleotides required for DNA replication and RNA transcription, leading to cell cycle arrest in the S-phase and ultimately inhibiting tumor cell proliferation . This compound interacts with GARFT and other biomolecules involved in purine synthesis, disrupting the normal biochemical processes essential for cell growth and division .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting GARFT, this compound reduces the availability of purine nucleotides, which are critical for DNA replication and RNA transcription . This leads to cell cycle arrest in the S-phase, preventing cells from progressing through the cell cycle and proliferating . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the synthesis of purine nucleotides . These effects are particularly pronounced in rapidly dividing tumor cells, making this compound a potent anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of glycinamide ribonucleotide formyltransferase (GARFT) . By inhibiting this enzyme, this compound disrupts the de novo purine synthesis pathway, reducing the pool of purine nucleotides available for DNA replication and RNA transcription . This inhibition leads to cell cycle arrest in the S-phase and ultimately inhibits tumor cell proliferation . Additionally, this compound may influence gene expression by altering the availability of purine nucleotides, which are essential for the synthesis of nucleic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation can impact its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and long-term changes in cellular metabolism . Additionally, the stability of this compound in various conditions can influence its effectiveness in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor cell proliferation without causing significant toxicity . At higher doses, this compound can cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which toxicity becomes a concern . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in the de novo purine synthesis pathway, where it inhibits glycinamide ribonucleotide formyltransferase (GARFT) . This inhibition disrupts the synthesis of purine nucleotides, which are essential for DNA replication and RNA transcription . By reducing the availability of purine nucleotides, this compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, this compound may interact with other enzymes and cofactors involved in purine metabolism, further influencing metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It may interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within cells can influence its effectiveness and activity . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall effectiveness . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Vorbereitungsmethoden

Pelitrexol can be synthesized through a chemoenzymatic process. The synthesis involves the enzymic differentiation of a remote stereocenter in the tetrahydropterin moiety from the terminal carbonyl group. The introduction of an oxalamic ester adjacent to the stereocenter enhances the enzyme’s enantioselectivity for hydrolysis at the terminal ester, producing the desired S-acid with high optical purity and yield . Industrial production methods for this compound are not widely documented, but the chemoenzymatic synthesis route provides a scalable approach for its production.

Analyse Chemischer Reaktionen

Pelitrexol unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in this compound zu modifizieren.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Pelitrexol ist unter den GARFT-Inhibitoren aufgrund seines dualen Wirkmechanismus einzigartig, der sowohl die Purinbiosynthese als auch die mTORC1-Aktivität angreift. Zu den ähnlichen Verbindungen gehören:

    Methotrexat: Ein weiteres Antimetabolit, das Dihydrofolat-Reduktase hemmt, was zu einer Hemmung der DNA-Synthese führt.

    Pemetrexed: Ein multitargets Antimetabolit, das mehrere Enzyme hemmt, die am Folat-Stoffwechsel und der DNA-Synthese beteiligt sind.

    Raltitrexed: Ein Thymidylat-Synthase-Hemmer, der auch den Folat-Weg angreift.

Die Fähigkeit von this compound, sowohl GARFT als auch mTORC1 zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Krebstherapie und bietet einen einzigartigen Ansatz im Vergleich zu anderen Antimetaboliten .

Eigenschaften

IUPAC Name

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O6S/c1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOPTIPQEVJERB-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196245
Record name Pelitrexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446022-33-9
Record name Pelitrexol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446022339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelitrexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12757
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pelitrexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELITREXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT6E8M4KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pelitrexol
Reactant of Route 2
Pelitrexol
Reactant of Route 3
Pelitrexol
Reactant of Route 4
Pelitrexol
Reactant of Route 5
Reactant of Route 5
Pelitrexol
Reactant of Route 6
Pelitrexol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.